![molecular formula C23H30N4O2 B5666286 9-[(1R*,2S*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5666286.png)
9-[(1R*,2S*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one
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Overview
Description
This compound belongs to a class of molecules known as diazaspiro[5.5]undecanes, characterized by their unique spirocyclic structures which often demonstrate significant biological activity. The structural motif of diazaspiro[5.5]undecanes has been explored for various pharmacological activities, including antihypertensive and antiviral effects, indicating their importance in medicinal chemistry research.
Synthesis Analysis
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives has been achieved through various methods, including intramolecular spirocyclization of 4-substituted pyridines and cascade cyclization reactions. These methodologies enable the efficient construction of the diazaspiro[5.5]undecane framework, allowing for the introduction of diverse functional groups to explore different chemical properties and biological activities (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The structural characteristics of diazaspiro[5.5]undecane derivatives, including the compound , have been elucidated using various analytical techniques such as NMR and X-ray crystallography. These studies reveal the preferred conformation of the cyclohexanone unit in spirocycles and highlight the role of intermolecular interactions in determining the crystal packing and molecular stability of these compounds (Islam et al., 2017).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, including aminomethylation, to yield compounds with potential biological activity. These reactions enable the functionalization of the spirocyclic framework, offering routes to explore new pharmacological properties and therapeutic applications (Khrustaleva et al., 2018).
properties
IUPAC Name |
9-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carbonyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-16-12-25-19(13-24-16)14-27-15-23(5-4-21(27)28)6-8-26(9-7-23)22(29)20-11-17-2-3-18(20)10-17/h2-3,12-13,17-18,20H,4-11,14-15H2,1H3/t17-,18+,20+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOASULBRLUYMP-HBFSDRIKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CN2CC3(CCC2=O)CCN(CC3)C(=O)C4CC5CC4C=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=N1)CN2CC3(CCC2=O)CCN(CC3)C(=O)[C@H]4C[C@H]5C[C@@H]4C=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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